3,4,5-trimethoxy-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide is a synthetic organic compound that features a benzimidazole core linked to a trimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulphite.
Attachment of Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a trimethoxybenzoyl chloride reacts with the benzimidazole derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and trimethoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
3,4,5-trimethoxy-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various cancers and other diseases.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known tubulin inhibitors like colchicine and combretastatin .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Combretastatin: A potent microtubule targeting agent.
Podophyllotoxin: Used for the treatment of external genital warts and also inhibits tubulin polymerization.
Uniqueness
3,4,5-trimethoxy-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the trimethoxyphenyl group enhances its ability to interact with the colchicine binding site, making it a potent inhibitor of tubulin polymerization .
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(1-phenylbenzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C23H21N3O4/c1-28-20-11-15(12-21(29-2)22(20)30-3)23(27)25-16-9-10-19-18(13-16)24-14-26(19)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,25,27) |
InChI Key |
DQUWQJZPTRUJRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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